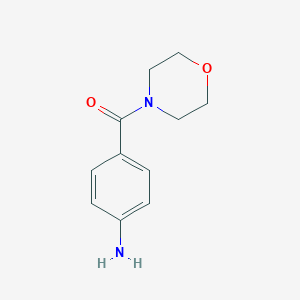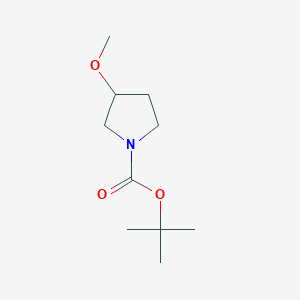
Tert-butyl 3-methoxypyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-methoxypyrrolidine-1-carboxylate is a chemical compound that is of interest in various fields of chemistry and pharmaceuticals due to its potential use as an intermediate in the synthesis of biologically active molecules. The compound features a pyrrolidine ring, which is a common motif in many natural products and pharmaceuticals, and the tert-butyl and methoxy groups which can be used for further chemical modifications.
Synthesis Analysis
The synthesis of tert-butyl 3-methoxypyrrolidine-1-carboxylate and its derivatives has been explored in several studies. For instance, a practical synthesis of a related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, was established for the production of the Rho–kinase inhibitor K-115 . This synthesis involved intramolecular cyclization starting from commercially available aminopropanol. Similarly, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, another related compound, was synthesized through a series of steps starting from 4-methylpyridinium, highlighting the versatility of pyridine derivatives in synthesizing complex structures .
Molecular Structure Analysis
The molecular structure of tert-butyl 3-methoxypyrrolidine-1-carboxylate derivatives has been characterized using various spectroscopic methods. For example, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined by X-ray crystallographic analysis . The structure was found to be stabilized by intramolecular hydrogen bonds.
Chemical Reactions Analysis
The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, a compound structurally similar to tert-butyl 3-methoxypyrrolidine-1-carboxylate, was shown to react with singlet oxygen to yield a peroxidic intermediate. This intermediate could then undergo coupling with various nucleophiles to yield 5-substituted pyrroles, which are precursors to prodigiosin and its analogs . This demonstrates the reactivity of the methoxy and pyrrole functional groups in oxidative environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 3-methoxypyrrolidine-1-carboxylate derivatives are influenced by their molecular structure. For instance, the title compound in , (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, adopts an envelope conformation, and the dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group were measured. Intermolecular hydrogen bonds were observed to link the molecules into chains, which could affect the compound's solubility and boiling point. The absolute configuration was determined based on the starting material used in the synthesis.
Aplicaciones Científicas De Investigación
Environmental Impact and Decomposition
One study delves into the decomposition of Methyl Tert-Butyl Ether (MTBE), a compound related to the query, using hydrogen in a cold plasma reactor. This process demonstrates the feasibility of applying radio frequency (RF) plasma reactor technology for decomposing and converting MTBE into less harmful substances, suggesting a potential environmental application for similar compounds (Hsieh et al., 2011).
Synthetic Antioxidants and Environmental Occurrence
Another relevant study reviews the environmental occurrence, human exposure, and toxicity of Synthetic Phenolic Antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT). It highlights the widespread use of SPAs in industrial and commercial products, pointing to potential health and environmental impacts of these and similar chemicals (Liu & Mabury, 2020).
Natural and Synthetic Bioactive Compounds
Research on natural neo acids, neo alkanes, and their derivatives, including synthetic compounds with tertiary butyl groups, emphasizes their potential as antioxidants and in anticancer, antimicrobial, and antibacterial applications. This review suggests that derivatives of tert-butyl compounds could be valuable in various industries, including pharmaceuticals and cosmetics (Dembitsky, 2006).
Biodegradation of Ethers in Soil and Groundwater
A comprehensive review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater discusses microbial degradation pathways, including those involving tert-butyl alcohol (TBA) as an intermediate. This study underscores the environmental persistence and challenges associated with the biodegradation of ether compounds, which may parallel those of tert-butyl 3-methoxypyrrolidine-1-carboxylate (Thornton et al., 2020).
Safety And Hazards
Tert-butyl 3-methoxypyrrolidine-1-carboxylate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .
Propiedades
IUPAC Name |
tert-butyl 3-methoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(7-11)13-4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIGLOKJPWGIJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609974 | |
| Record name | tert-Butyl 3-methoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-methoxypyrrolidine-1-carboxylate | |
CAS RN |
146257-03-6 | |
| Record name | tert-Butyl 3-methoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


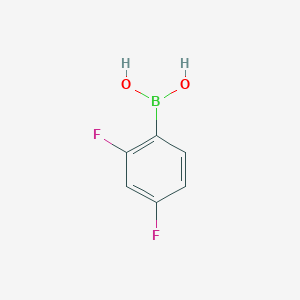
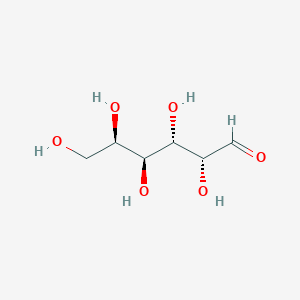
![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)
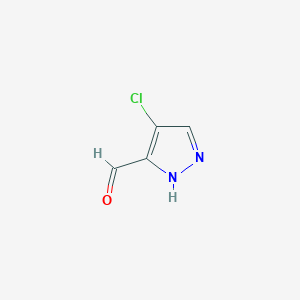
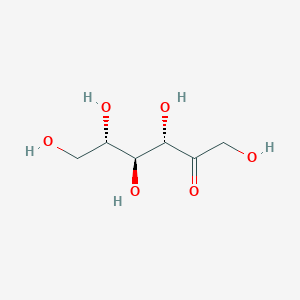
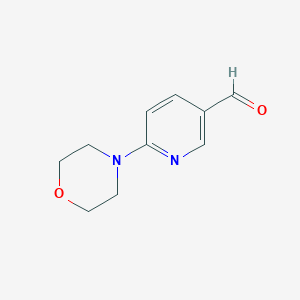
![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B122139.png)
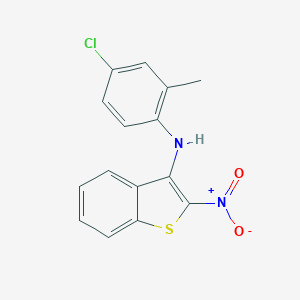
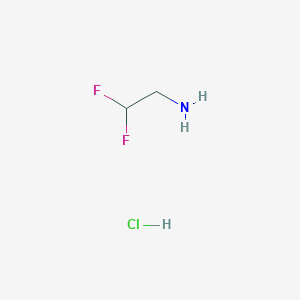
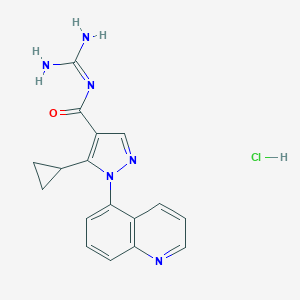
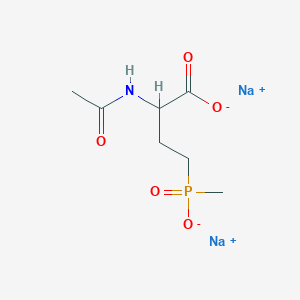
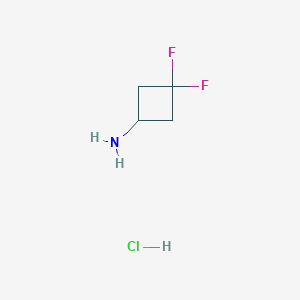
![(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122152.png)
